Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate
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Overview
Description
Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate is a chemical compound with a unique structure that includes a carbamate group attached to a phenyl ring substituted with a hydroxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate typically involves the reaction of 4-hydroxy-2-(propan-2-yl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
4-hydroxy-2-(propan-2-yl)phenol+methyl isocyanate→Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or halogenated compounds.
Scientific Research Applications
Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The hydroxy group and carbamate moiety can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxyphenylacetate: Similar structure but lacks the isopropyl group.
4-Hydroxyphenylacetic acid: Contains a carboxylic acid group instead of a carbamate.
4-Hydroxy-2-methylpropiophenone: Contains a ketone group instead of a carbamate.
Uniqueness
Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate is unique due to the presence of both a hydroxy group and a carbamate moiety on the phenyl ring, along with an isopropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
22658-02-2 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl N-(4-hydroxy-2-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-7(2)9-6-8(13)4-5-10(9)12-11(14)15-3/h4-7,13H,1-3H3,(H,12,14) |
InChI Key |
MZODFDOOKBHHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)NC(=O)OC |
Origin of Product |
United States |
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